molecular formula C18H19IO3 B8159424 tert-Butyl 2-(benzyloxy)-5-iodobenzoate

tert-Butyl 2-(benzyloxy)-5-iodobenzoate

Cat. No.: B8159424
M. Wt: 410.2 g/mol
InChI Key: CLVNIHJGYSMNNQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(benzyloxy)-5-iodobenzoate: is an organic compound that features a tert-butyl ester group, a benzyloxy group, and an iodine atom attached to a benzoate core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(benzyloxy)-5-iodobenzoate typically involves the esterification of 2-(benzyloxy)-5-iodobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products like tert-Butyl 2-(benzyloxy)-5-aminobenzoate or tert-Butyl 2-(benzyloxy)-5-thiocyanatobenzoate.

    Oxidation: Products like 2-(benzyloxy)-5-iodobenzoic acid.

    Reduction: Products like tert-Butyl 2-(benzyloxy)-5-iodobenzyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 2-(benzyloxy)-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structural features allow for modifications that can lead to the discovery of new drugs .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex chemical entities .

Comparison with Similar Compounds

  • tert-Butyl 2-(benzyloxy)-4-iodobenzoate
  • tert-Butyl 2-(benzyloxy)-3-iodobenzoate
  • tert-Butyl 2-(benzyloxy)-6-iodobenzoate

Comparison: tert-Butyl 2-(benzyloxy)-5-iodobenzoate is unique due to the position of the iodine atom on the benzene ring, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns in substitution and coupling reactions due to steric and electronic effects .

Properties

IUPAC Name

tert-butyl 5-iodo-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IO3/c1-18(2,3)22-17(20)15-11-14(19)9-10-16(15)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVNIHJGYSMNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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